molecular formula C15H16S2 B1581348 1,3-Bis(phenylthio)propane CAS No. 28118-53-8

1,3-Bis(phenylthio)propane

Cat. No.: B1581348
CAS No.: 28118-53-8
M. Wt: 260.4 g/mol
InChI Key: YNNYXLLXSONLCU-UHFFFAOYSA-N
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Description

1,3-Bis(phenylthio)propane is an organic compound with the chemical formula C15H16S2. It belongs to the class of thioethers and is characterized by its two phenylthio (phenylsulfanyl) groups attached to a central propane backbone. This compound is a colorless to pale yellow liquid with a molecular weight of 260.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(phenylthio)propane can be synthesized through the reaction of thiophenol with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenylthio)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylthio)propane involves its ability to undergo various chemical transformations, which can affect its interactions with other molecules. The phenylthio groups can participate in electron delocalization and conjugation, influencing the compound’s reactivity and stability. These properties make it a valuable intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of phenylthio groups on a propane backbone, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .

Properties

IUPAC Name

3-phenylsulfanylpropylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYXLLXSONLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341841
Record name 1,3-Bis(phenylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28118-53-8
Record name 1,3-Bis(phenylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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